Product packaging for 2,3,6,7,10,11-Hexamethoxytriphenylene(Cat. No.:CAS No. 808-57-1)

2,3,6,7,10,11-Hexamethoxytriphenylene

Cat. No.: B1308117
CAS No.: 808-57-1
M. Wt: 408.4 g/mol
InChI Key: TXROZCSFVVIBFI-UHFFFAOYSA-N
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Description

2,3,6,7,10,11-Hexamethoxytriphenylene (HMTP) is a high-value, disc-shaped planar organic compound that serves as a versatile building block in advanced research and development. Its structure, featuring a symmetric triphenylene core functionalized with six methoxy groups, enables applications across multiple scientific fields. In energy storage research, HMTP functions as a promising organic cathode material for rechargeable lithium batteries. It demonstrates high reversibility in electrochemical redox reactions, achieves full specific capacity at current densities up to 3 C, and exhibits low self-discharge with stable cycle performance . This makes it a compelling candidate for developing sustainable and high-power-density energy storage systems. Beyond electrochemistry, HMTP is a critical precursor in materials science. It can be readily converted via demethylation into hexahydroxytriphenylene (HHTP), a fundamental ligand for constructing covalent organic frameworks (COFs) and porous coordination polymers . The planar geometry of HMTP also makes it suitable for fundamental studies on charge-transfer interactions and self-assembly processes on surfaces, which are relevant for organic electronics and scanning tunneling microscopy (STM) . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H24O6 B1308117 2,3,6,7,10,11-Hexamethoxytriphenylene CAS No. 808-57-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,6,7,10,11-hexamethoxytriphenylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O6/c1-25-19-7-13-14(8-20(19)26-2)16-10-22(28-4)24(30-6)12-18(16)17-11-23(29-5)21(27-3)9-15(13)17/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXROZCSFVVIBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404819
Record name 2,3,6,7,10,11-Hexamethoxytriphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808-57-1
Record name 2,3,6,7,10,11-Hexamethoxytriphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,3,6,7,10,11 Hexamethoxytriphenylene and Its Derivatives

Established Synthetic Pathways to HMTP

The primary and most well-established method for synthesizing 2,3,6,7,10,11-hexamethoxytriphenylene is the oxidative trimerization of a catechol derivative. smolecule.com A two-step synthesis, which involves the formation of HMTP from 1,2-dimethoxybenzene (B1683551) followed by demethylation to HHTP, is generally favored over a one-step synthesis from pyrocatechol (B87986) due to higher yields and better product purity. google.com

Oxidative Trimerization of 1,2-Dimethoxybenzene (Veratrole)

The oxidative cyclotrimerization of 1,2-dimethoxybenzene, commonly known as veratrole, stands as a cornerstone reaction for the preparation of HMTP. smolecule.comgoogle.com This reaction involves the coupling of three veratrole molecules to form the larger, planar triphenylene (B110318) core.

The use of iron(III) chloride (FeCl₃) as an oxidizing agent is a common and effective method for the synthesis of HMTP from veratrole. smolecule.comgoogle.comsemanticscholar.org This approach is considered a type of Scholl reaction, which involves the coupling of aromatic systems. researchgate.net In a typical procedure, anhydrous FeCl₃ is dissolved in a solvent like dichloromethane (B109758), and veratrole is then added to the solution. researchgate.netscholaris.ca The reaction proceeds via the oxidation of the electron-rich aromatic rings of veratrole, leading to the formation of radical cations that subsequently couple to form the triphenylene structure. The reaction is often carried out in the presence of an acid, such as trifluoroacetic acid, to facilitate the process. researchgate.net

The reaction conditions for this synthesis can be fine-tuned to optimize the yield and purity of the resulting HMTP. For instance, one described synthesis involves dissolving anhydrous FeCl₃ in dichloromethane and trifluoroacetic acid, followed by the addition of veratrole. scholaris.ca After an extended reaction time, the HMTP product can be extracted. scholaris.ca

Reagent/SolventRoleReference
1,2-Dimethoxybenzene (Veratrole)Starting Material smolecule.comgoogle.com
Iron(III) Chloride (FeCl₃)Oxidizing Agent smolecule.comgoogle.comsemanticscholar.org
DichloromethaneSolvent smolecule.comresearchgate.netscholaris.ca
Trifluoroacetic AcidAcid Catalyst researchgate.net

While the iron(III) chloride-mediated synthesis is effective, scalability and efficiency are important considerations for industrial applications. The two-step synthesis, beginning with the trimerization of 1,2-dimethoxybenzene to HMTP, is noted for its higher yields and superior product purity, making it the predominant method for both domestic and international production of the subsequent HHTP. google.com Research has focused on developing sustainable and scalable protocols. For example, electroorganic methods have been explored as an alternative to chemical oxidation, aiming to avoid metal waste and handle less toxic reagents. beilstein-journals.orgresearchgate.net However, the chemical oxidation method using FeCl₃ remains a widely practiced and reliable route to HMTP.

Synthesis of Hexahydroxytriphenylene (HHTP) from HMTP Precursor

2,3,6,7,10,11-Hexahydroxytriphenylene (B153668) (HHTP) is a highly valuable derivative of HMTP, serving as a key precursor for various advanced materials. ossila.comrsc.org The synthesis of HHTP is achieved through the demethylation of HMTP, which involves the cleavage of the six methoxy (B1213986) groups to yield hydroxyl groups. beilstein-journals.orgepa.gov

Demethylation Strategies

The conversion of the six methoxy groups of HMTP to hydroxyl groups is a critical step in the synthesis of HHTP. beilstein-journals.org This transformation is typically accomplished using strong demethylating agents.

A prevalent and effective method for the demethylation of HMTP involves the use of strong Lewis acids. ossila.com Boron tribromide (BBr₃) is a particularly powerful and commonly used reagent for this purpose. smolecule.comchemicalbook.com The reaction is typically carried out by suspending HMTP in a suitable solvent, such as dichloromethane, and then treating it with a solution of BBr₃. scholaris.ca The reaction mixture is often cooled initially and then allowed to warm to room temperature and stir for an extended period to ensure complete demethylation. scholaris.cachemicalbook.com This process quantitatively converts the methoxy groups to hydroxyl groups, yielding HHTP. smolecule.com The resulting HHTP is often obtained as a dark solid and may be used in subsequent reactions without extensive purification. chemicalbook.com

Reagent/SolventRoleReference
This compound (HMTP)Starting Material scholaris.cachemicalbook.com
Boron Tribromide (BBr₃)Demethylating Agent (Lewis Acid) smolecule.comchemicalbook.com
DichloromethaneSolvent scholaris.cachemicalbook.com
Anhydrous HBr/AcOH Solution Systems

The anhydrous hydrogen bromide (HBr) in acetic acid (AcOH) system is primarily utilized for the demethylation of this compound (HMTP) to produce 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP). google.comgoogle.com This process is a crucial step in the synthesis of HHTP, which serves as a key precursor for a wide range of functionalized triphenylene-based materials, including discotic liquid crystals. researchgate.netossila.com

Traditionally, HHTP synthesis involved a two-step process: the oxidative trimerization of 1,2-dimethoxybenzene (veratrole) to yield HMTP, followed by the cleavage of the six methyl ether groups. google.comrsc.org The use of anhydrous HBr in AcOH in a sealed, acid-resistant container provides an effective method for this demethylation. google.comgoogle.com The reaction involves heating HMTP in the HBr/AcOH solution, with HBr concentrations typically ranging from 30% to 45%. google.com While effective, this method can sometimes yield a crude HHTP product with a deep purple coloration, which is attributed to the formation of quinoidal impurities. rsc.org Purification of this product can be challenging. rsc.org An alternative deprotection agent is boron tribromide (BBr₃) in dichloromethane, which can produce a cleaner HHTP product. rsc.org

Table 1: Demethylation of HMTP using HBr/AcOH

Starting MaterialReagent SystemKey ConditionsProductNoteworthy Observations
This compound (HMTP)Anhydrous HBr in Acetic Acid (AcOH)Sealed container, HBr content 30-45%2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP)Can result in colored impurities, requiring further purification. rsc.org

Electrochemical Synthesis Routes to Triphenylene Derivatives

Electrochemical methods offer a valuable alternative to traditional chemical oxidation for synthesizing triphenylene derivatives. These techniques avoid the use of stoichiometric amounts of high-oxidation-state metal salts, thereby minimizing metal waste and providing a safer, more environmentally friendly process. researchgate.netbeilstein-journals.org Anodic oxidation is a common electrochemical approach for inducing the oxidative trimerization of catechol derivatives to form the triphenylene core. beilstein-journals.orgnih.gov

The key challenge in the oxidative coupling of phenolic compounds like catechol is preventing undesired C-O coupling. researchgate.net Electrochemical strategies, often involving the use of protecting groups or specific solvents, have been developed to promote the required C-C bond formation. researchgate.net

Anodic Oxidation of Catechol Ketals

A successful electrochemical route to the triphenylene core involves the anodic oxidation of catechol ketals. beilstein-journals.org Protecting the hydroxyl groups of catechol as ketals prevents oxidative side reactions and facilitates the desired trimerization. The electrolysis is typically conducted in an undivided cell using platinum or graphite (B72142) anodes in anhydrous, non-nucleophilic electrolytes like propylene (B89431) carbonate. beilstein-journals.org This method is considered superior to many chemical or other electrochemical methods because the anodically trimerized product often has low solubility, causing it to precipitate out of the solution. beilstein-journals.org This precipitation prevents over-oxidation, a common issue that leads to poor yields in other systems. beilstein-journals.org

After the electrochemical trimerization, the resulting triphenylene ketal is subjected to acidic hydrolysis to cleave the ketal moieties, yielding the final 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) in good quality and purity. beilstein-journals.org

Table 2: Anodic Oxidation of Catechol Ketals

Starting MaterialElectrochemical ConditionsPost-TreatmentProductKey Advantage
Catechol KetalsGalvanostatic electrolysis, Platinum electrodes, Propylene carbonate electrolyteAcidic Hydrolysis2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP)Low solubility of the trimerized intermediate prevents over-oxidation and simplifies purification. beilstein-journals.org

One-Step Electrochemical Trimerization of Unprotected Catechol

The direct, one-step electrochemical trimerization of unprotected catechol to HHTP represents a more efficient and atom-economical approach by eliminating the need for protection and deprotection steps. researchgate.net This has been successfully demonstrated using a flow microreactor. researchgate.netresearchgate.net The use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a solvent is crucial for the efficient production of HHTP. researchgate.net HFIP is thought to suppress the dissociation of the phenolic proton, thereby favoring the desired C-C bond formation over C-O coupling. researchgate.net

The flow microreactor setup is particularly advantageous as it allows for precise control of reaction conditions, minimizes reaction time, and helps to avoid the over-oxidation of the HHTP product. researchgate.net This method provides a direct and cleaner route to HHTP compared to conventional syntheses that require stoichiometric oxidants like iron(III) chloride, which can lead to metal contamination in the final product. researchgate.net

Directed Synthesis of Substituted Triphenylenes

The synthesis of specifically substituted triphenylenes is essential for tuning their physical and electronic properties for applications in materials science, such as in discotic liquid crystals and organic semiconductors. uea.ac.uknih.govchemicalbook.com While methods like the Scholl reaction work well for electron-rich systems, they are often ineffective for preparing triphenylenes with electron-withdrawing groups. nih.govsemanticscholar.org Consequently, alternative strategies have been developed to access a wider range of functionalized triphenylenes.

Fluorinated Triphenylene Synthesis

The introduction of fluorine atoms into the triphenylene core can significantly influence the material's properties, such as enhancing mesophase stability through arene-perfluoroarene interactions. beilstein-journals.orgresearchgate.net Several synthetic strategies have been developed to create fluorinated triphenylenes.

One approach involves a palladium-free nucleophilic substitution (SNFAr) reaction between an electrophilic perfluoroarene and a nucleophilic 2,2'-dilithio-biphenyl derivative. beilstein-journals.orgresearchgate.net This method provides a straightforward route to various mesogenic compounds. beilstein-journals.org Another versatile methodology combines a photocyclodehydrofluorination (PCDHF) reaction with nucleophilic aromatic substitution (SNAr) reactions, allowing for controlled incorporation of fluorine and alkoxy tails. rsc.orgresearchgate.net For the synthesis of electron-deficient fluorinated triphenylenes, which are challenging to prepare via oxidative cyclization, the nickel-mediated Yamamoto coupling of o-dibromoarenes has proven to be a concise and efficient method. nih.govresearchgate.net

Table 3: Selected Methods for Fluorinated Triphenylene Synthesis

Synthetic MethodKey Reagents/StepsType of Product
Nucleophilic Substitution (SNFAr)2,2'-dilithiobiphenyl derivatives, Perfluoroarenes1,2,4-trifluoro-6,7,10,11-tetraalkoxy-3-(perfluorophenyl)triphenylenes. beilstein-journals.orgresearchgate.net
Photocyclodehydrofluorination (PCDHF) & SNArPhotocyclization, Nucleophilic substitutionFluorinated alkoxytriphenylenes. rsc.orgresearchgate.net
Nickel-mediated Yamamoto Couplingo-dibromoarenes, Nickel catalystElectron-deficient fluorinated triphenylenes. nih.govresearchgate.net

Asymmetric Substitution Strategies

Synthesizing unsymmetrically substituted triphenylenes is crucial for developing materials with specific properties, such as molecular dipoles for advanced liquid crystal applications. digitellinc.com Traditional methods often yield symmetrical products, necessitating targeted strategies for asymmetric functionalization.

One effective method involves the oxidative coupling of an unsymmetrical biphenyl (B1667301) derivative with a substituted benzene (B151609) derivative using iron(III) chloride, followed by a reductive workup. uea.ac.uk This provides a flexible route to asymmetrically substituted triphenylenes that were previously difficult to obtain. uea.ac.uk Another novel approach utilizes a ligand-free, palladium-catalyzed cascade reaction between o-chlorobenzoic acids and cyclic diaryliodonium salts. acs.org This one-pot procedure employs the carboxylic acid as a traceless directing group, which facilitates an initial o-arylation followed by an intramolecular decarboxylative annulation to afford a variety of functionalized, asymmetrical triphenylenes. acs.org

Preparation of Mixed-Substituent Triphenylene Derivatives

The synthesis of triphenylene derivatives featuring a combination of different substituents on the periphery is crucial for fine-tuning their material properties, such as liquid crystalline behavior, electronic characteristics, and self-assembly capabilities. Unlike their symmetrically substituted counterparts, these mixed-substituent systems often require more complex, multi-step synthetic strategies to control the precise placement of each distinct functional group. Methodologies can be broadly categorized into two approaches: convergent strategies, where unsymmetrically substituted precursors are used to construct the triphenylene core, and post-functionalization strategies, where a pre-formed triphenylene scaffold is selectively modified.

Convergent Synthetic Strategies

Convergent methods offer a high degree of control over the final substitution pattern by assembling the triphenylene core from specifically designed, non-symmetrical building blocks.

Oxidative Coupling of Biphenyl and Benzene Derivatives

A versatile and straightforward route to unsymmetrically substituted triphenylenes involves the oxidative coupling of a substituted biphenyl derivative with a substituted benzene derivative. uea.ac.uk This reaction is typically mediated by an oxidizing agent like iron(III) chloride (FeCl₃). By choosing appropriately substituted reactants, a mixed-substituent triphenylene can be formed in a single step. For example, the coupling of 3,3',4,4'-tetrahexyloxybiphenyl with a different benzene derivative provides an accessible pathway to triphenylenes with varied substitution patterns that are otherwise difficult to obtain. uea.ac.uk

Stepwise Annulation via o-Terphenyl (B166444) Precursors

A highly reliable and scalable approach relies on the initial synthesis of an ortho-terphenyl precursor, which is then subjected to an intramolecular cyclization to form the triphenylene core. researchgate.net This stepwise method allows for the precise installation of different substituents onto the terphenyl backbone before the final ring-closing reaction.

The synthesis of the o-terphenyl intermediate is often accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling. researchgate.netnih.govacs.org This reaction enables the coupling of arylboronic acids with aryl halides, providing a robust method for creating the central C-C bonds of the terphenyl structure. Once the desired mixed-substituent o-terphenyl is synthesized, an oxidative cyclization, commonly the Scholl reaction, is employed to form the final triphenylene ring system. researchgate.netacs.org This strategy has been successfully used to prepare various bis(alkoxy)-tetrahydroxytriphenylene isomers. researchgate.net

Nickel-Mediated Cyclotrimerization

The nickel-mediated Yamamoto coupling offers a concise and efficient method for preparing substituted triphenylenes through the cyclotrimerization of o-dibromoarenes. nih.govsemanticscholar.org This approach is particularly effective for the synthesis of electron-deficient triphenylenes, which are often challenging to prepare using traditional oxidative methods like the Scholl reaction. nih.govresearchgate.netrsc.org The reaction proceeds via a Ni(0) complex, which facilitates the homocoupling of the aryl bromide functionalities. While this method typically produces symmetrically substituted triphenylenes when a single o-dibromoarene is used, co-trimerization of two different o-dibromoarenes could potentially yield mixed-substituent derivatives, although control over the product distribution can be a significant challenge.

The following table summarizes these convergent synthetic methodologies.

Method Key Precursors Primary Reagents/Catalysts Key Features
Oxidative Cross-CouplingSubstituted Biphenyl + Substituted BenzeneIron(III) chloride (FeCl₃)Versatile and direct route to unsymmetrical triphenylenes. uea.ac.uk
Stepwise AnnulationSubstituted Arylboronic acid + Substituted Aryl halidePalladium catalyst (for Suzuki coupling); Oxidizing agent (for Scholl reaction)High degree of control; reliable and scalable. researchgate.net
Nickel-Mediated CyclotrimerizationSubstituted o-dibromoarenesNi(0) complexes (e.g., Ni(COD)₂)Efficient for electron-deficient systems. nih.govsemanticscholar.org

Post-Functionalization Strategies

An alternative approach involves the chemical modification of a pre-existing, often symmetrically substituted, triphenylene core. This is particularly common for derivatives of 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP).

Selective Modification of HHTP

The synthesis often begins with the well-studied this compound (HMTP). semanticscholar.org This compound can be demethylated in high yield to produce HHTP, which serves as a versatile platform for further functionalization. dtu.dkgoogle.com

The six hydroxyl groups of HHTP exhibit different reactivities, which can be exploited for selective functionalization. By carefully controlling reaction conditions and stoichiometry, it is possible to achieve partial alkylation or acylation, leading to triphenylenes with a mix of hydroxyl groups and other ether or ester functionalities. For instance, three isomers of bis(hexyloxy)-tetrahydroxy triphenylenes have been synthesized and further functionalized using this principle, demonstrating that small changes in the substitution pattern can lead to significant differences in material properties. researchgate.net

Electrophilic Aromatic Substitution

For triphenylene cores bearing activating groups, such as alkoxy chains, direct electrophilic aromatic substitution can be used to introduce new functional groups. Nitration of alkoxy-substituted triphenylenes, for example, can introduce a nitro group, which can then be chemically transformed into a variety of other substituents like amino, amido, or azido (B1232118) groups. researchgate.net This post-functionalization allows for the molecular-level engineering of properties such as the dipole moment and redox potential. researchgate.net

The table below outlines key post-functionalization strategies.

Strategy Starting Material Key Transformation Resulting Product Type
Selective Functionalization2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP)Partial alkylation/acylation of hydroxyl groupsMixed hydroxy/alkoxy or hydroxy/acyloxy derivatives. researchgate.net
Electrophilic SubstitutionAlkoxy-substituted TriphenyleneNitration, followed by reduction and further modificationTriphenylenes with nitro, amino, or amido groups mixed with alkoxy chains. researchgate.net

Molecular Structure, Symmetry, and Intermolecular Interactions of 2,3,6,7,10,11 Hexamethoxytriphenylene

D3h Molecular Symmetry and Planar Architecture of HMTP

2,3,6,7,10,11-Hexamethoxytriphenylene (HMTP) is a disc-shaped organic molecule characterized by a high degree of symmetry and a planar structure. smolecule.comossila.com The core of the molecule consists of a triphenylene (B110318) unit, which is composed of four fused benzene (B151609) rings. smolecule.com This arrangement results in an extended, delocalized 18-π-electron system. smolecule.com The molecule possesses D3h symmetry, a feature confirmed by crystallographic studies. smolecule.comossila.com This high symmetry is due to the threefold rotational symmetry of the triphenylene core and the specific placement of the six methoxy (B1213986) (–OCH3) groups at the 2,3,6,7,10,11- positions. smolecule.com

The planarity of the HMTP molecule is a critical feature, stabilized by the extensive π-conjugation across the aromatic backbone. smolecule.com This flat architecture is a key factor in its ability to self-assemble into ordered structures. While the aromatic core is rigid, the six C-O bonds connecting the methoxy groups to the triphenylene core are rotatable, allowing for some conformational flexibility of these substituent groups. smolecule.com

PropertyValue
Molecular FormulaC24H24O6
Molecular Weight408.44 g/mol
Symmetry Point GroupD3h
Molecular ShapePlanar, Disc-shaped
Core StructureTriphenylene

Pi-Pi Stacking Interactions in Columnar Structures

A defining characteristic of this compound and related discotic molecules is their propensity to form columnar structures through π-π stacking interactions. scholaris.ca The planar, aromatic nature of the triphenylene core allows the molecules to stack on top of one another, much like a stack of coins. scholaris.ca These non-covalent interactions are fundamental to the self-assembly of HMTP into ordered phases, particularly discotic liquid crystalline mesophases. scholaris.ca

In these columnar assemblies, the triphenylene cores are typically offset from one another in a "slip-stacked" arrangement. semanticscholar.orgstfc.ac.uk This geometry is a result of the balance between attractive van der Waals forces (dispersion) and Pauli repulsion, which minimizes steric hindrance between the molecules. semanticscholar.org The stacking of these planar molecules creates one-dimensional pathways that are of significant interest for applications in organic electronics, such as for charge transport. The formation of these ordered columns is a key reason why triphenylene derivatives have been extensively studied as materials for organic semiconductors.

Charge-Transfer Complex Formation

This compound is an electron-rich molecule, making it an effective electron donor in the formation of charge-transfer (CT) complexes. oup.comnih.gov In these complexes, HMTP donates electron density to an electron-accepting molecule, leading to new electronic and optical properties. This ability to form CT complexes is a significant aspect of its chemistry and has been explored with various electron acceptors. ossila.com

A well-documented example of charge-transfer complex formation is the interaction between HMTP and Buckminsterfullerene (C60). oup.comoup.com HMTP, acting as a three-fold symmetrical donor, forms a stable complex with the electron-accepting C60 sphere. lookchem.comoup.com Spectroscopic and analytical data have confirmed the chemical composition of this complex to be C60(HMT)2. oup.comoup.com

In the crystal structure of this complex, each C60 molecule is encapsulated by four HMTP donor molecules in a distinct tetrahedral arrangement. oup.comoup.com The distance between the center of the C60 molecule and the center of the surrounding HMTP molecules is approximately 6.550 Å. oup.com The closest distance between the centroids of adjacent C60 molecules within the crystal lattice is 13.099 Å. oup.comoup.com

ComplexStoichiometryMolecular Arrangement
HMTP-C60C60(HMT)2Tetrahedral (4 HMTP per C60)

Beyond C60, HMTP forms charge-transfer complexes with other planar organic electron acceptors. One such study investigated the interaction between HMTP and 1,4,5,8,9,12-hexaazatriphenylenehexacarbonitrile (HATCN) on a silver surface. researchgate.net In this system, the blend of the donor (HMTP) and acceptor (HATCN) molecules leads to strong hybridization between them, resulting in the formation of a common unoccupied molecular orbital. researchgate.net

Another example is the formation of a mixed-stack charge-transfer complex with tris(dicyanomethylene)cyclopropane, a symmetrical acceptor. acs.orgacs.org In this complex, the HMTP donor and the acceptor molecules alternate in a stacked structure. acs.org However, magnetic susceptibility analysis of this particular complex revealed that the intermolecular spin interactions were strongly antiferromagnetic in nature. acs.org These examples demonstrate the versatility of HMTP as a donor component in creating a variety of charge-transfer materials with distinct structural and electronic properties.

Supramolecular Assembly and Self Organization of 2,3,6,7,10,11 Hexamethoxytriphenylene

Self-Assembly on Graphene Substrates

On conductive graphene surfaces, 2,3,6,7,10,11-hexamethoxytriphenylene demonstrates a propensity to form well-defined, long-range ordered networks. These structures are primarily governed by intermolecular and molecule-substrate interactions.

Studies utilizing scanning tunneling microscopy (STM) and low-energy electron diffraction (LEED) have shown that this compound forms a commensurate, close-packed hexagonal network when deposited on graphene grown epitaxially on an Iridium(111) substrate. pku.edu.cn This commensurability indicates a strong registry between the molecular adlayer and the underlying graphene lattice. The formation of this hexagonal network is a key indicator of the molecule's ability to self-organize into highly ordered two-dimensional crystals.

Investigations at varying surface coverages provide insight into the growth mechanism of this compound on graphene. At sub-monolayer coverages, the molecules begin to form islands of the close-packed hexagonal network, which grow and coalesce as more molecules are deposited. pku.edu.cn Upon the completion of a full monolayer, spectroscopic measurements, such as X-ray and ultraviolet photoelectron spectroscopy, indicate that there is no significant charge transfer between the this compound molecules and the graphene/Ir(111) substrate. pku.edu.cn However, the adsorption of a monolayer does induce a slight decrease in the work function of the graphene surface. pku.edu.cn

Interactive Data Table: Electronic Properties of this compound on Graphene/Ir(111)

CoverageWork Function (Φ)C 1s Binding Energy (Graphene)
Pristine Graphene4.6 eV284.4 eV
Monolayer4.4 eV284.4 eV
Multilayer4.4 eV284.4 eV

This table summarizes the changes in electronic properties of the graphene/Ir(111) substrate upon deposition of this compound. pku.edu.cn

While specific studies detailing the influence of substrate temperature on the network structures of this compound on graphene are not extensively detailed in the available literature, general principles of supramolecular assembly suggest that temperature is a critical parameter. nih.gov Typically, substrate temperature can influence molecular diffusion, domain size, and the degree of order within the self-assembled network. For some organic semiconductors, heating can trigger a transition from an amorphous to a more ordered, crystalline state on a surface. pku.edu.cn Conversely, excessively high temperatures can lead to the formation of defects on the graphene surface, which in turn can affect the frictional and self-assembly properties.

Adsorption Behavior on Insulating Surfaces

The interaction of this compound with insulating surfaces presents a different self-assembly paradigm, driven by stronger, more localized interactions with the ionic lattice of the substrate.

On the atomically clean surface of potassium bromide (KBr(001)), an alkali halide insulator, the adsorption of this compound has been investigated from sub-monolayer to multilayer coverages using noncontact atomic force microscopy (NC-AFM). nih.govresearchgate.net The initial stage of adsorption involves the molecules decorating the step edges of the KBr substrate. nih.govresearchgate.net As the coverage increases, the molecules self-assemble into islands that are two molecular layers thick and exhibit a distorted hexagonal arrangement. nih.govresearchgate.net This behavior is attributed to the peripheral polar methoxy (B1213986) groups on the triphenylene (B110318) core, which enhance the interaction with the ionic surface and limit molecular diffusion at room temperature. nih.govresearchgate.net

At higher surface coverages, a distinct transition in the growth mode is observed. A second generation of much taller islands emerges, which possess the structure of the bulk this compound crystal. nih.govresearchgate.net This phenomenon is described as a dewetting transition, which is thought to be driven by the accumulation of deformation energy in the initial two-layer-thick islands as they grow. nih.govresearchgate.net This transition highlights the complex interplay of forces that govern thin film growth on insulating substrates.

Interactive Data Table: Adsorption Sequence of this compound on KBr(001)

Coverage LevelObserved Adsorption BehaviorStructural Arrangement
Sub-monolayerMolecules decorate KBr step edges.Dispersed molecules
IntermediateFormation of two-molecular-layer-thick islands.Distorted hexagonal arrangement
HighEmergence of a second generation of taller islands.Bulk crystal structure

This table outlines the sequential stages of this compound adsorption on the KBr(001) surface as coverage increases. nih.govresearchgate.netresearchgate.net

Discotic Liquid Crystalline Mesophases of Triphenylene Derivatives

Triphenylene derivatives are widely recognized for forming stable columnar mesophases, which are a hallmark of discotic liquid crystals. uea.ac.ukrsc.org These phases are characterized by stacks of the disc-like molecules arranged into columns, which then organize into a two-dimensional lattice. uea.ac.ukuea.ac.uk While the hexagonal columnar phase is most common, variations in molecular structure can lead to other arrangements, such as rectangular columnar and nematic discotic mesophases. uea.ac.ukresearchgate.net The formation and stability of these mesophases are highly sensitive to the nature of the peripheral substituents attached to the triphenylene core. tandfonline.com

The length of the flexible alkoxy tails attached to the triphenylene core has a profound effect on its liquid crystalline behavior (mesomorphism). researchgate.net Generally, an increase in the length of these peripheral alkyl chains leads to a decrease in the clearing temperature—the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid. researchgate.net This trend is attributed to the increasing disorder introduced by longer, more flexible chains.

Detailed X-ray investigations into the columnar order of the hexakis(n-alkoxy)triphenylene (HATn) series show that the correlation length of the molecular stacks, which is a measure of the structural order, decreases as the chain length increases. For instance, the correlation length for HAT4 is approximately 12 molecular units, which reduces to about 4 units for HAT11. This increasing disorder with longer chains also impacts the material's electronic properties, with conductivity decreasing as the chain length increases due to less efficient molecular packing.

Compound SeriesAlkyl Chain Length (n)Effect on Clearing PointEffect on Mesophase StabilityReference
Hexasubstituted triphenylene 2,3-dicarboxylic estersIncreasingDecreasesVaries; can tailor phase behavior researchgate.net
Hexakis(n-alkoxy)triphenylenes (HATn)n=4 to n=11DecreasesDecreases columnar order
3,4,5-Tris(alkoxy)benzoyl derivativesIncreasingDecreasesLowers isotropization temperature researchgate.net
3,4-Dialkoxy tristriazolotriazinesIncreasingSuccessively dropsWidens mesophase range initially nih.gov

Controlling the orientation of the columnar structures in triphenylene-based liquid crystals is critical for their application in electronic devices. Self-assembled monolayers (SAMs) provide a powerful method for directing this alignment. When a side-chain ω-thiol substituted triphenylene derivative is deposited on a gold substrate, it forms a SAM where the mesogenic head groups orient with the discotic plane normal to the substrate. tandfonline.com This "edge-on" orientation results in columnar structures with their principal axis lying in the plane of the monolayer. tandfonline.com Scanning tunneling microscopy (STM) has been instrumental in characterizing this ordering. tandfonline.com

Conversely, studies on 2,3,6,7,10,11-hexakis(undecyloxy)triphenylene (B14454762) on various thiol-on-gold SAMs (with both -COOH and -CH₃ functionalization) show a preference for "face-on" or homeotropic alignment, where the columns are oriented perpendicular to the substrate. acs.orgresearchgate.net This homeotropic alignment is observed even when the SAM itself is composed of edge-on oriented triphenylene units, suggesting that the surface primarily acts as a mechanical barrier, with its specific chemical nature being of secondary importance in determining the alignment. acs.orgresearchgate.net

Self-Assembled Thin Films

The ability of triphenylene derivatives to self-organize can be harnessed to create highly ordered thin films. tandfonline.com These films are crucial for integrating the unique electronic and optical properties of discotic liquid crystals into functional devices.

The Langmuir-Blodgett (LB) technique is a sophisticated method for creating highly organized molecular assemblies layer by layer. wikipedia.org It involves transferring a monolayer of molecules from a liquid-gas interface onto a solid substrate. wikipedia.org This method offers precise control over film thickness and molecular arrangement. wikipedia.org

Triphenylene derivatives, known for their ability to form stable monolayers at the air-water interface, are well-suited for LB film deposition. tandfonline.com Upon transfer to a solid substrate, these films can exhibit remarkable in-plane anisotropy, where the molecular columns align preferentially along the dipping direction. tandfonline.comoup.com Studies on LB films of a hexasubstituted triphenylene derivative have shown that upon heating, the film undergoes a reversible phase transition into the same hexagonal liquid crystal phase observed in the bulk material, accompanied by an abrupt increase in molecular alignment. tandfonline.com This demonstrates that the LB technique can be used to produce thin films that retain the desirable self-organizing properties of the bulk material while imposing a high degree of macroscopic order. tandfonline.com

Electronic and Charge Transport Characteristics of 2,3,6,7,10,11 Hexamethoxytriphenylene

Electrochemical Redox Behavior and Reversibility

2,3,6,7,10,11-Hexamethoxytriphenylene demonstrates notable electrochemical activity, characterized by a high degree of reversibility in its redox reactions. ossila.comsmolecule.com This property has made it a candidate for investigation as a cathode material in rechargeable lithium batteries. smolecule.com Studies have shown that battery cells incorporating 40 wt% of HMTP can achieve their full specific capacity at current densities as high as 3 C, highlighting its efficient and reversible redox behavior. ossila.com The electrochemical characteristics are central to its potential use in energy storage devices and as a component in electrochemical sensors. smolecule.com The reversible nature of its oxidation and reduction processes is a key factor in the stability and performance of such applications.

Cyclic voltammetry studies are instrumental in characterizing the redox potentials of triphenylene (B110318) derivatives. While specific values for HMTP were not detailed in the provided search results, the general methodology supports the understanding of potential shifts and redox stability in related compounds. nih.govresearchgate.net

Charge Transfer Interactions at Interfaces

The planar structure of HMTP makes it an ideal candidate for fundamental studies of charge-transfer interactions at interfaces using techniques like scanning tunneling microscopy. ossila.com These interactions are critical for the performance of organic electronic devices, as they govern charge injection and transport across different materials.

The interaction between HMTP and graphene surfaces has been a subject of research to understand the structural and electronic properties of such interfaces. nih.gov Graphene, with its unique two-dimensional structure and electronic properties, serves as an excellent substrate for studying the self-assembly and charge transfer phenomena of adsorbed molecules. nih.govmdpi.com

When HMTP is adsorbed on graphene, a charge transfer can occur, leading to doping of the graphene layer. nih.gov The direction and magnitude of this charge transfer are influenced by the electronic properties of both the molecule and the substrate. aps.org Studies on similar systems have shown that the adsorption of electron-donating molecules can result in p-doping of the graphene. nih.gov The work function of the substrate is also modified upon adsorption of HMTP. For instance, the work function shift (ΔΦ) is 0.2 eV for HMTP on graphene/Ni(111) and graphene/Ir(111), and a more significant 0.8 eV on Ag(111). nih.gov

The use of buffer layers like hexagonal boron nitride (h-BN) can further modify the interaction between graphene and the substrate, which in turn affects the electronic properties and charge carrier mobility. arxiv.org

Table 1: Work Function and HOMO Binding Energy of HMTP on Different Substrates

Substrate Work Function Shift (ΔΦ) HOMO Binding Energy
Graphene/Ni(111) 0.2 eV 2.0 eV
Graphene/Ir(111) 0.2 eV 1.5 eV
Ag(111) 0.8 eV 2.2 eV

Data sourced from Müller et al. nih.gov

HMTP, being an electron-rich molecule due to its six methoxy (B1213986) groups, can act as an electron donor in the formation of intermolecular charge-transfer complexes. nih.govresearchgate.net In a study involving the co-deposition of HMTP and the electron acceptor 1,4,5,8,9,12-hexaazatriphenylenehexacarbonitrile (HATCN) on a silver (Ag(111)) surface, the formation of a blended monolayer was observed. researchgate.net

Within this mixed layer, strong hybridization occurs between the donor (HMTP) and acceptor (HATCN) molecules. researchgate.net This interaction leads to the emergence of a common unoccupied molecular orbital that is located on both types of molecules. researchgate.net Such self-assembled charge-transfer complexes are of interest for their potential use in organic electronic devices. researchgate.net The formation of these complexes is driven by the transfer of charge from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

Charge Transport Mechanisms in Discotic Liquid Crystals

Derivatives of triphenylene, including those with alkoxy side chains, are well-known for forming discotic liquid crystal phases. In these phases, the disc-shaped molecules stack on top of one another to form columns, which can act as one-dimensional pathways for charge transport. aps.orgnih.gov

The mechanism of charge transport in the columnar phases of triphenylene-based discotic liquid crystals is often described by a thermally assisted hopping model. researchgate.net In this model, charge carriers (electrons or holes) are localized on individual molecules and "hop" from one molecule to the next within a column. This process is influenced by the thermal vibrations of the molecules, which can modulate the distance and orientation between adjacent molecules, thereby affecting the charge transfer integral.

The columnar arrangement of triphenylene molecules in the discotic phase leads to a highly anisotropic charge transport. aps.org The conductivity along the columns is significantly higher than the conductivity perpendicular to them. This quasi-one-dimensional electronic conductivity is a hallmark of these materials. nih.gov

The charge carrier mobility along the columns in the hexagonal columnar phase of a related compound, hexakis(n-hexyloxy)triphenylene, has been measured to be approximately 1 x 10⁻⁴ cm²/V·s. aps.org The anisotropy in mobility (μ_parallel / μ_perpendicular) can be as high as 10³. aps.org This high degree of anisotropy underscores the role of the columnar structures as molecular wires. The efficiency of charge transport is highly dependent on the degree of order within the columns and the π-π stacking interactions between the aromatic cores of the molecules. researchgate.net

Radical Chemistry and Spin Coupling in Hexamethoxytriphenylene Derivatives

The planar, conjugated structure of the triphenylene core in this compound (HMTP) and its derivatives is fundamental to its electronic properties. The presence of six methoxy groups enhances its electron-donating capabilities, making it a precursor for various functional materials. The fused aromatic ring system plays a crucial role in stabilizing oxidized radical forms. scholaris.ca

Derivatives of HMTP, such as 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP), have been shown to access higher-oxidation states. nih.gov Electrochemical and spectroelectrochemical studies have demonstrated that HHTP can exist in a stable tris-semiquinone monoradical state. nih.gov This stability is attributed to the delocalization of the radical over the extensive π-system of the triphenylene core. scholaris.ca

Research has shown that even the methoxylated form, HMTP, can exhibit a radical signal upon oxidation. When treated with hydrogen peroxide, HMTP displays an Electron Paramagnetic Resonance (EPR) signal, confirming that the fused aromatic ring structure stabilizes the oxidized radical species. scholaris.ca

Table 1: EPR Signal Characteristics of Oxidized Hexamethoxytriphenylene Derivatives

CompoundConditiong-factorPeak-to-Peak Width (mT)Reference
This compound (HMTP)Treatment with H₂O₂2.004260.57 scholaris.ca

This table presents the EPR signal characteristics observed for this compound upon oxidation.

The accessibility of these stable, higher-oxidation radical states is a key feature of triphenylene-based compounds, underpinning their potential in various redox-based applications.

The triphenylene scaffold can act as a tritopic ligand, coordinating with multiple metal centers to form trimetallic complexes. In such arrangements, the triphenylene bridge plays a crucial role in mediating spin exchange between the paramagnetic metal ions. The extent and nature of this spin exchange are influenced by the electronic structure of the triphenylene ligand.

In complexes involving hexa-substituted triphenylene (HXTP) radical bridges, strong spin exchange coupling between metal centers has been observed. jyu.finih.gov For instance, in a trimetallic cobalt(II) complex with a hexaazatrinaphthylene (a derivative of triphenylene) radical ligand, strong antiferromagnetic exchange between the cobalt centers and the radical ligand was quantified, with a coupling constant (J) of approximately -290 cm⁻¹. jyu.finih.gov This is significantly stronger than the weak coupling observed in the unreduced analogue (J ≈ -4.4 cm⁻¹). jyu.finih.gov

Table 2: Magnetic Exchange Coupling in a Trimetallic Hexaazatrinaphthylene-Cobalt(II) Complex

Complex TypeSpin SystemExchange Coupling Constant (J)Magnetic BehaviorReference
Unreduced Ligand ComplexS = 3/2≈ -4.4 cm⁻¹Weak Antiferromagnetic jyu.finih.gov
Radical Ligand ComplexS = 4≈ -290 cm⁻¹Strong Antiferromagnetic jyu.finih.gov

This table illustrates the significant impact of the ligand's redox state on the magnetic properties of trimetallic complexes.

This ligand-mediated spin exchange highlights the potential for tuning the magnetic properties of molecular materials by modifying the electronic state of the triphenylene bridge.

The extended π-conjugation of the triphenylene framework facilitates significant electronic delocalization. smolecule.com This delocalization is not only confined to the triphenylene core itself but can also extend across the entire molecule when it acts as a ligand in larger complexes.

In trimetallic complexes with triphenylene-based bridges, the electronic spin can be delocalized over the three metal centers, mediated by the triphenylene ligand. This delocalization is evident from magnetic and EPR data. The degree of delocalization and the resulting electronic properties can be influenced by the nature of the substituents on the triphenylene core and the coordinated metal ions.

The planar D3h symmetric structure of this compound, with its 18-π-electron system, provides an ideal platform for this electronic communication between different parts of a larger molecular assembly. smolecule.com

The development of electronic spin qubits that can operate at room temperature is a significant goal in quantum information science. Molecular systems, particularly those containing stable radicals, are promising candidates for such applications. The key requirements for a molecular spin qubit include the ability to be initialized, coherently manipulated, and read out, as well as possessing sufficiently long spin coherence times at room temperature.

While direct evidence for this compound acting as a room-temperature qubit is still emerging, its derivatives and related structures show promise. The stable radical forms of hexa-substituted triphenylenes, combined with their rigid and well-defined structures, make them an interesting platform for exploring molecular spin qubits. The ability to form ordered, self-assembled structures could also be advantageous for creating arrays of qubits with controlled interactions.

The long spin relaxation times observed at room temperature for some hexa-substituted triphenylene-centered radicals when integrated into a Metal-Organic Framework (MOF) matrix suggest their potential for maintaining quantum coherence. Further research into the spin dynamics of this compound-based radicals will be crucial in evaluating their suitability for quantum information processing applications.

Applications of 2,3,6,7,10,11 Hexamethoxytriphenylene in Advanced Materials and Devices

Organic Cathode Materials for Rechargeable Lithium Batteries

2,3,6,7,10,11-Hexamethoxytriphenylene has emerged as a promising organic cathode material for rechargeable lithium batteries. ossila.comsmolecule.com Its electrochemical properties are attributed to the reversible redox reactions facilitated by its stable aromatic structure. smolecule.comresearchgate.net

Electrochemical Performance and Cycling Stability

Lithium battery cells incorporating HMTP as the organic cathode material have demonstrated stable performance. A cell with 40 wt.% of HMTP can achieve its full specific capacity at current densities as high as 3 C. ossila.comsmolecule.com While its specific capacity is around 66 mAh/g, which is modest compared to some other organic cathode materials, its strength lies in its exceptional cycling stability. ossila.com Research has shown that cells with an HMTP cathode can retain over 95% of their initial discharge capacity after 50 cycles at a 1 C rate. ossila.com

Electrochemical Performance of this compound Cathode
ParameterValueConditions
Specific Capacity~66 mAh/g-
Rate CapabilityFull capacity up to 3 C40 wt.% HMTP in cathode
Cycling Stability>95% capacity retentionAfter 50 cycles at 1 C

Self-Discharge Characteristics and Radical Nature

A significant advantage of HMTP as a cathode material is its remarkably low self-discharge rate. ossila.com Open-circuit voltage measurements have revealed no observable self-discharge over a one-month period. ossila.com This stability is attributed to the distinct nature of the HMTP radical species formed during the electrochemical process, which is fundamentally different from the radicals generated in other organic cathode materials. ossila.com

Building Blocks for Supramolecular Units and Covalent Organic Frameworks (COFs)

The rigid and planar structure of the triphenylene (B110318) core makes this compound an excellent precursor for constructing larger, well-defined molecular architectures such as supramolecular assemblies and covalent organic frameworks. ossila.combeilstein-journals.org

Hydrogen-Bonded Frameworks

Through a demethylation process, typically using a strong Lewis acid, this compound is converted into 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP). ossila.combeilstein-journals.org The resulting hydroxyl groups on the HHTP molecule are capable of forming strong hydrogen bonds. This, combined with the inherent π–π stacking interactions of the triphenylene units, allows for the self-assembly of HHTP into well-ordered, hydrogen-bonded frameworks. ossila.com

Porous Crystalline Materials and Porous Organic Frameworks

The derivative 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) is a crucial building block in the synthesis of porous crystalline materials, including porous organic frameworks (POFs) and covalent organic frameworks (COFs). ossila.com The ability of HHTP to coordinate with metal ions, such as Ni(II), leads to the formation of porous crystals. nih.gov

Furthermore, HHTP is widely used in the solvothermal synthesis of COFs, where its triangular geometry and reactive hydroxyl groups enable the formation of robust, porous networks through reactions with various linker molecules. For instance, the co-condensation of HHTP with diboronic acids has yielded a family of COFs with high thermal stability and significant surface areas.

Properties of Covalent Organic Frameworks Derived from 2,3,6,7,10,11-Hexahydroxytriphenylene
FrameworkLinker MoleculeBET Surface Area (m²/g)Thermal Stability (°C)
COF-61,3,5-Benzenetriboronic acid980450
COF-81,3,5-Benzenetris(4-phenylboronic acid)1400450
COF-104,4′-Biphenyldiboronic acid2080450

Components in Functional Polymers

The triphenylene structural motif, derived from precursors like this compound, is incorporated into functional polymers to impart specific electronic and self-assembly properties. smolecule.comresearchgate.net These polymers are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). smolecule.com

The conversion of HMTP to HHTP provides a versatile platform for further chemical modification. The hydroxyl groups of HHTP can be functionalized to introduce polymerizable groups or to attach side chains that influence the polymer's solubility, processability, and electronic characteristics. For example, HHTP can be alkylated with reactive halogen reagents to produce derivatives that can serve as monomers or core units in the synthesis of functional polymers. dtu.dk The resulting polymers can exhibit properties such as high charge carrier mobility, desirable for conductive polymer applications.

Organic Electronic and Optoelectronic Devices

This compound (HMTP) and its derivatives are promising candidates for use in organic electronic and optoelectronic devices. The compound's flat, extended π-conjugated system facilitates the intermolecular interactions necessary for charge transport, a critical function in semiconductor devices. The disc-like shape of these molecules promotes self-assembly into columnar structures, which can serve as one-dimensional pathways for charge carriers, enhancing device performance.

In the field of organic photovoltaics (OPVs), triphenylene-based compounds can function as either electron donor or acceptor materials. Similarly, in organic light-emitting diodes (OLEDs), their electronic properties allow them to be used as emitters or as materials in the hole transport layer. The electrical conductivity of thin films created from derivatives like the copper-based metal-organic framework, Cu₃(HHTP)₂, has been measured at 0.045 S cm⁻¹, a value that surpasses many previously reported measurements for similar materials. rsc.org This inherent conductivity, combined with the ability to form thin, homogenous films, makes these materials highly suitable for device fabrication. rsc.org

Table 1: Potential Roles of this compound Derivatives in Organic Devices

Device Type Potential Role Underlying Property
Organic Photovoltaics (OPVs) Electron Donor / Acceptor Tunable electronic levels, high charge mobility.
Organic Light-Emitting Diodes (OLEDs) Emitter / Hole Transport Layer Efficient luminescence, good hole mobility.
Organic Field-Effect Transistors (OFETs) Active Semiconductor Layer Self-assembly into ordered stacks for charge transport.
Chemical Sensors Conductive Film High surface area and conductivity for analyte detection. rsc.org

Quantum Sensing Applications

Quantum sensing leverages the high sensitivity of quantum bits (qubits) to their local environment to detect minute changes in physical quantities like magnetic fields or the presence of chemical substances. nih.govupenn.edu Metal-Organic Frameworks (MOFs) that incorporate molecular qubits are an emerging platform for creating highly sensitive and selective chemical sensors. nih.govyoutube.com

The demethylated form of HMTP, 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), is a key organic linker for constructing specialized MOFs for quantum applications. aip.org These MOFs, sometimes referred to as molecular qubit frameworks (MQFs), feature a highly ordered, porous structure that can host stable radical species which act as electron spin qubits. aip.org

For instance, a framework designated as TiHOTP, which stands for [(CH₃)₂NH₂]₂[Ti(HOTP)] (where HOTP is 2,3,6,7,10,11-hexaoxytriphenylene, the oxidized form of HHTP), incorporates semiquinone-like radical qubits. aip.orgresearchgate.net The rigid and well-defined structure of the MOF serves to isolate the qubits, preserving their quantum coherence, while the porous nature allows analytes to access the interior of the material and interact with the framework. nih.govaip.org This combination of a stable quantum system with a porous host is essential for developing quantum sensors that can operate at room temperature. nih.gov

The sensing mechanism in these HHTP-based MOFs relies on detecting changes in the qubits' spin relaxation times upon interaction with guest molecules (analytes). aip.orgchemrxiv.org When an analyte enters the pores of the MOF, it can induce subtle structural changes or interact with the framework through forces like hydrogen bonding. aip.orgresearchgate.net These interactions alter the local environment of the qubit, which in turn affects its spin dynamics, particularly the spin-lattice relaxation time (T₁). aip.org

This change in relaxation time serves as a detectable signal for the presence and properties of the analyte. chemrxiv.org Research has shown that this method can be used to perform relaxometric sensing of the microscopic viscosity of various guest solvents within the MOF pores. aip.org By measuring how different guest molecules affect the T₁ time, the sensor can distinguish between various chemical species. aip.org This approach transforms the qubit-MOF hybrid into a "quantum nose" capable of identifying different molecules through pattern recognition. nih.govchemrxiv.org

Table 2: Effect of Guest Molecules on Spin-Lattice Relaxation Time (T₁) of TiHOTP Qubits

Guest Molecule T₁ (μs) Macroscopic Viscosity (η_macro, mPa·s)
None (Activated) 1.8 N/A
n-Hexane 2.5 0.3
Cyclohexane 2.8 0.9
Dichloromethane (B109758) (DCM) 3.1 0.4
1,4-Dioxane 3.3 1.2
Tetrahydrofuran (THF) 3.4 0.5
Pyridine 4.2 0.9

Data sourced from research on quantum sensing of microscopic viscosity. aip.org

"Smart Window" Technologies (based on HHTP complexes)

"Smart window" technologies allow for the dynamic control of light and heat transmission, contributing significantly to energy efficiency in buildings. rsc.org Materials that exhibit chromism—a reversible change in color in response to an external stimulus—are central to these applications. Thermochromic materials respond to temperature changes, while electrochromic materials respond to an applied voltage. rsc.orgnih.gov

Metal-Organic Frameworks are being actively investigated for their potential in smart window applications due to their tunable structures and ability to incorporate functional molecules. nih.govacs.org The reversible dehydration and rehydration within a MOF's pores, or changes in the coordination environment of the metal ions, can lead to a visible color change in response to temperature, which is the principle behind thermochromic MOFs. nih.govacs.orgrsc.org Similarly, electrochromic MOFs can be designed using redox-active linkers that change color upon the application of an electrical potential. nih.govrsc.orgmdpi.com Thin films of these MOFs can exhibit high optical contrast and fast switching times, making them suitable for practical devices. nih.gov

While the concept of using MOFs for smart windows is well-established, specific research detailing the application of complexes based on 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) in this particular technology is not prominent in the current literature. The development of HHTP-based MOFs with the necessary reversible thermochromic or electrochromic properties remains an area for future exploration.

Theoretical and Computational Studies of 2,3,6,7,10,11 Hexamethoxytriphenylene Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to HMTP to elucidate its fundamental electronic properties and its interactions with various surfaces.

Electronic Structure and Properties

DFT calculations have been employed to understand the electronic properties of HMTP, particularly when it is adsorbed on different substrates. Studies on the adsorption of HMTP on silver (Ag(111)) and graphene-coated metal surfaces (Gr/Ir(111) and Gr/Ni(111)) reveal how the substrate influences the molecule's electronic characteristics. nih.gov

Key electronic parameters such as the work function shift (ΔΦ) and the binding energy of the Highest Occupied Molecular Orbital (HOMO) are dependent on the substrate. Upon adsorption of a monolayer of HMTP, the work function shift is significantly larger on Ag(111) compared to the graphene-coated surfaces. nih.gov The binding energy of the HMTP HOMO also varies, with the highest value observed on Ag(111). nih.gov These findings indicate that while HMTP is a versatile electron donor, its interfacial electronic properties can be tuned by the choice of substrate. nih.gov

Table 1: Electronic Properties of a 2,3,6,7,10,11-Hexamethoxytriphenylene Monolayer on Various Substrates

SubstrateWork Function Shift (ΔΦ) in eVWork Function (Φ) in eVHOMO Binding Energy in eV
Ag(111)0.83.72.2
Gr/Ni(111)0.23.82.0
Gr/Ir(111)0.24.41.5
Data sourced from a comparative study on metallic versus graphitic surfaces. nih.gov

Interfacial Interactions and Adsorption Energies

The interaction between HMTP and surfaces has been characterized as a weak, physisorptive interaction, even when the molecule forms a commensurate, ordered overlayer. nih.gov This suggests that intermolecular interactions play a significant role in the self-assembly process on the surface. Despite the weak molecule-substrate interaction, the formation of a commensurate structure indicates that the substrate interaction is not negligible and influences the final molecular ordering. nih.gov

On all three tested substrates—Ag(111), Gr/Ir(111), and Gr/Ni(111)—HMTP adopts a similar close-packed hexagonal structure. nih.gov This consistent ordering, driven by a balance of intermolecular and molecule-substrate forces, is crucial for creating well-defined molecular layers for potential applications in organic electronics. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. For disc-shaped molecules like HMTP, MD simulations provide insight into the complex processes of self-assembly and the formation of liquid crystal phases.

Self-Assembly Processes

MD simulations have been used to investigate the self-assembly of triphenylene (B110318) derivatives, which serve as models for HMTP behavior. researchgate.netmdpi.com These simulations show that the planar, aromatic cores of the molecules have a strong tendency to stack on top of one another due to hydrophobic and π-π interactions. mdpi.com This stacking leads to the formation of one-dimensional columnar structures. researchgate.netmdpi.com The peripheral groups, such as the methoxy (B1213986) groups in HMTP, influence the packing and stability of these columns. mdpi.com These computational studies reveal that self-assembly is a dynamic process influenced by factors such as solvent, temperature, and specific molecular functionalization. researchgate.net

Chromonic Liquid Crystal Behavior

The columnar aggregates formed through self-assembly can, under appropriate conditions of concentration and temperature, organize into a liquid crystalline phase known as a chromonic phase. mdpi.com Chromonic liquid crystals are a type of lyotropic liquid crystal formed by the aggregation of disc-like or plank-like molecules in a solvent. mdpi.comuea.ac.uk

Simulations of triphenylene-based systems have been instrumental in understanding the formation of these phases. mdpi.com For example, simulations of 2,3,6,7,10,11-hexa-(1,4,7-trioxa-octyl)-triphenylene (TP6EO2M), considered an archetypal nonionic chromonic mesogen, demonstrate how the hydrophobic interactions of the aromatic cores drive stacking, while hydrophilic side chains ensure solubility of the resulting aggregates. mdpi.comuea.ac.uk These models have successfully demonstrated the formation of the chromonic nematic (N) and columnar (M) phases, providing a molecular-level understanding that is challenging to obtain experimentally. mdpi.com

Computational Modeling of Electrochemical Mechanisms

Computational modeling is essential for understanding the electrochemical behavior of molecules like HMTP, which shows significant promise as an organic cathode material for batteries. ossila.com These models, often based on DFT, can predict key electrochemical properties and elucidate reaction mechanisms.

HMTP exhibits highly reversible electrochemical redox reactions, a critical property for battery applications. ossila.com Computational models can be used to calculate the redox potentials associated with these reactions and to study the stability of the molecule in its various oxidized and reduced states. The fused aromatic ring system of the triphenylene core helps to stabilize oxidized forms, such as radical species, which is a factor in its electrochemical performance. scholaris.ca

Furthermore, computational studies can help explain challenges observed in the electrochemical synthesis of the triphenylene core, such as the tendency for over-oxidation. By modeling the oxidation potentials of the monomer, dimer, and trimer species, it is possible to understand why the desired product can be susceptible to further oxidation and subsequent decomposition, providing insights for optimizing synthetic protocols.

Spin Exchange Mechanism Theories (McConnell, Breslow)

The unique disc-like, or discotic, structure of this compound and its derivatives allows them to self-assemble into columnar mesophases. In these arrangements, the planar polycyclic aromatic hydrocarbon (PAH) cores stack one on top of another, creating quasi-one-dimensional systems with significant π-π orbital overlap between adjacent molecules. This structural motif is crucial for understanding the potential magnetic and electronic properties of these materials, which can be theoretically interrogated through spin exchange mechanism theories.

The McConnell I mechanism provides a framework for understanding how spin exchange occurs between π-radicals in stacked molecular systems. The theory posits that the magnetic exchange coupling between two adjacent radicals is proportional to the product of the spin densities on their facing atoms. For a ferromagnetic interaction (where spins align parallel) to occur, regions of positive spin density on one molecule must be in close contact with regions of negative spin density on the neighboring molecule. Conversely, an antiferromagnetic interaction (where spins align antiparallel) is favored when regions of like spin density overlap. While this compound is a closed-shell molecule, its radical cations or anions, which could be generated chemically or electrochemically, would possess unpaired spins. The distribution of spin density across the triphenylene core would then dictate the nature of the magnetic coupling along the molecular columns according to the McConnell I mechanism.

Theories developed by Breslow and others on the interaction of triplet states are also relevant, particularly in the context of photophysics and triplet-triplet annihilation (TTA). wikipedia.orgossila.com TTA is a process where two molecules in a triplet excited state interact. wikipedia.orgossila.com This interaction, mediated by Dexter energy transfer, can result in one molecule returning to the singlet ground state while the other is promoted to an excited singlet state. wikipedia.org The efficiency and outcome of this process are governed by spin statistics and the orbital overlap between the interacting molecules. In the columnar stacks of triphenylene systems, the close proximity and π-orbital overlap could facilitate efficient TTA. This process is a potential loss channel in organic light-emitting diodes (OLEDs) but is also harnessed for photon upconversion, where two low-energy photons are converted into one higher-energy photon. ossila.comrsc.org Theoretical studies of triphenylene derivatives could model the potential energy surfaces of interacting triplet states to predict the likelihood and pathways of TTA, which is critical for designing materials for optoelectronic applications.

While these theories provide a robust foundation, direct computational and experimental studies applying the McConnell and Breslow theories specifically to radical or excited triplet states of this compound systems are not extensively reported. Such studies would be valuable for predicting and explaining the magnetic and photophysical behaviors that are essential for the development of novel organic electronic materials.

pKa Calculations for Derivatization

A key chemical transformation of this compound is its demethylation to form 2,3,6,7,10,11-hexahydroxytriphenylene (B153668). This conversion transforms the ether functionalities into phenolic groups, making the molecule's properties highly dependent on pH. The acid dissociation constant, pKa, is a critical parameter that quantifies the acidity of these phenolic protons. Computational chemistry offers powerful tools for predicting the pKa values of molecules, providing insight into their reactivity, solubility, and intermolecular interactions in different chemical environments.

The theoretical prediction of pKa values for phenolic compounds has been an area of active research, with Density Functional Theory (DFT) emerging as a reliable and widely used method. neliti.commdpi.com These calculations are typically performed by computing the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. nih.gov The "direct approach" calculates this energy change directly in the solvent phase, which is modeled using a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). neliti.comnih.govmdpi.com

The accuracy of these predictions is highly dependent on the chosen computational methodology, including the DFT functional and the basis set. neliti.comneliti.com Studies on a variety of substituted phenols have shown that hybrid functionals such as B3LYP and M06-2X, as well as range-separated functionals like CAM-B3LYP, provide reliable results when paired with a sufficiently large basis set, such as 6-311++G(d,p). neliti.comjst-ud.vn Furthermore, it has been demonstrated that the inclusion of one or two explicit water molecules in the computational model can significantly improve the accuracy of the calculated pKa by accounting for specific hydrogen bonding interactions between the phenol/phenolate and the solvent. mdpi.com

For a polyprotic molecule like 2,3,6,7,10,11-hexahydroxytriphenylene, the calculation is more complex as it involves six acidic protons, leading to six distinct pKa values. The computational protocol would involve:

Optimizing the geometry of the neutral hexahydroxytriphenylene molecule.

Systematically removing one proton at a time and optimizing the geometry of the resulting mono-anion, di-anion, and so on, up to the hexa-anion.

Calculating the Gibbs free energy in solution for each of these species.

Determining the pKa for each deprotonation step from the calculated free energy differences.

The table below summarizes the typical accuracy of modern DFT-based methods for pKa prediction of various phenolic compounds, which serves as a benchmark for the expected accuracy for a more complex system like hexahydroxytriphenylene.

Computational MethodMean Absolute Error (MAE) in pKa unitsReference Compound(s)
M06-2X/6-311++G(d,p) with PCM and statistical correction0.14Set of 20 substituted phenols neliti.comneliti.com
CAM-B3LYP/6-311G+dp with SMD and 2 explicit H₂O molecules0.37Set of 13 substituted phenols mdpi.com
ωB97XD/6-311++G(d,p) with PCM (direct method)1.74Set of 20 substituted phenols neliti.comneliti.com

These theoretical calculations are indispensable for designing derivatization strategies and for understanding the behavior of 2,3,6,7,10,11-hexahydroxytriphenylene in applications such as self-assembled monolayers, coordination chemistry, and biological systems, where protonation states are paramount.

Advanced Spectroscopic and Microscopic Characterization Techniques for 2,3,6,7,10,11 Hexamethoxytriphenylene Research

Scanning Probe Microscopy (SPM)

Scanning probe microscopy techniques are instrumental in visualizing and manipulating matter at the nanoscale. For 2,3,6,7,10,11-hexamethoxytriphenylene, both scanning tunneling microscopy and noncontact atomic force microscopy have been employed to elucidate its behavior on different surfaces.

Scanning Tunneling Microscopy (STM) for Molecular Ordering and Electronic Properties

Scanning Tunneling Microscopy (STM) has been a key technique for investigating the self-assembly of this compound (often abbreviated as HAT or HMTP in literature) on conductive surfaces. These studies reveal how the planar, electron-donating molecule arranges itself and interacts with substrates like graphene.

When deposited on graphene grown on metallic substrates such as Iridium(111) and Nickel(111), this compound forms a well-ordered, close-packed hexagonal network. osti.gov This ordering is observed to be commensurate with the underlying graphene lattice, a surprising finding given that such registry is typically associated with strong molecule-substrate interactions. osti.govlibretexts.org However, electronic measurements suggest that the interaction is weak. osti.govlibretexts.org STM imaging allows for the direct visualization of this molecular arrangement and the determination of the unit cell parameters of the resulting two-dimensional crystal. libretexts.org The planar nature of the molecule facilitates its use in fundamental STM studies of charge-transfer interactions.

STM Findings for this compound Self-Assembly
SubstrateObserved Molecular ArrangementStructural RelationshipInteraction Type
Graphene/Iridium(111)Close-packed hexagonal networkCommensurate with graphene latticeWeakly interacting (physisorption)
Graphene/Nickel(111)Close-packed hexagonal networkCommensurate with graphene latticeWeakly interacting (physisorption)

Noncontact Atomic Force Microscopy (NC-AFM) for Adsorption Studies

Noncontact Atomic Force Microscopy (NC-AFM) is particularly suited for studying the adsorption of molecules on insulating surfaces, where STM cannot be used. Research on the adsorption of this compound on potassium bromide (KBr(001)) provides a clear example of its application. researchgate.netscholaris.ca

The study, conducted under ultrahigh vacuum at room temperature, detailed the growth process from sub-monolayer to multilayer coverage. researchgate.netscholaris.ca The adsorption sequence begins with molecules decorating the step edges of the KBr substrate. researchgate.netscholaris.ca As coverage increases, the molecules self-assemble into islands that are two molecular layers thick. researchgate.netscholaris.ca Within these initial islands, the molecules adopt a distorted hexagonal arrangement. researchgate.netscholaris.ca At higher coverages still, a dewetting transition occurs, leading to the formation of much taller islands that exhibit the bulk crystal structure of the compound. researchgate.net This transition is thought to be driven by the accumulation of deformation energy in the initial, strained bilayer islands. researchgate.net High-resolution NC-AFM images of these taller islands have even revealed sub-molecular contrast. researchgate.net

Electron Diffraction Techniques

Electron diffraction methods provide information about the long-range structural order of molecular layers and their relationship to the underlying substrate.

Low-Energy Electron Diffraction (LEED) for Structural Relationships

Low-Energy Electron Diffraction (LEED) is used to determine the periodicity and symmetry of crystalline surfaces and molecular overlayers. In conjunction with STM, LEED has been used to confirm the long-range order of this compound monolayers on graphene surfaces. osti.govlibretexts.org

The LEED patterns for this compound on both graphene/Ir(111) and graphene/Ni(111) show sharp diffraction spots, confirming the formation of a well-ordered, large-scale molecular network. osti.govlibretexts.org The patterns demonstrate that the molecular adlayer has a hexagonal symmetry and is commensurate with the graphene substrate, corroborating the real-space information obtained from STM. osti.govlibretexts.org

LEED Analysis of this compound Monolayers
SubstrateObserved LEED PatternInferred Structural Relationship
Graphene/Iridium(111)HexagonalCommensurate with graphene lattice
Graphene/Nickel(111)HexagonalCommensurate with graphene lattice

Photoelectron Spectroscopy

Photoelectron spectroscopy provides crucial information about the elemental composition and electronic structure of the molecular layers and the molecule-substrate interface.

X-ray Photoelectron Spectroscopy (XPS) for Core-Level Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. By analyzing the binding energies of core-level electrons, one can gain insight into the chemical environment of each element.

For this compound (C₂₄H₂₄O₆), XPS analysis would focus on the C 1s and O 1s core levels. The molecule contains two distinct types of carbon atoms: those in the aromatic triphenylene (B110318) core and those in the methyl groups of the methoxy (B1213986) substituents. Similarly, there is one type of oxygen atom, located in the ether linkages.

C 1s Spectrum: The C 1s spectrum is expected to be composed of at least three components. The primary peak, at a lower binding energy, would correspond to the carbon atoms of the aromatic rings (C-C/C-H bonds), typically found around 284.5-285.0 eV. A second component, shifted to a higher binding energy (around 286.0-286.5 eV), would be attributed to the carbon atoms of the methoxy groups (C-O). A third, smaller component at higher binding energy may arise from shake-up satellites, which are common in aromatic systems.

O 1s Spectrum: The O 1s spectrum is expected to show a primary peak corresponding to the ether oxygen (C-O-C). The binding energy for this type of oxygen is typically in the range of 532.5-533.5 eV.

Studies of this compound on graphene/Ir(111) and graphene/Ni(111) have utilized XPS to probe the electronic interaction at the interface. osti.govlibretexts.org These studies concluded that there is no significant charge transfer between the molecule and the graphene substrate, indicating a physisorptive, or weakly interacting, interface. osti.govlibretexts.org While these studies confirm the utility of XPS in determining the nature of the interaction, specific binding energy values for the C 1s and O 1s core levels of this compound were not detailed in the reviewed literature. For comparison, in the related compound 2,3,6,7,10,11-hexahydroxytriphenylene (B153668), the O 1s binding energy for the hydroxyl (-OH) groups in a thick film on Ag(111) was found to be 532.8 eV. youtube.com

Expected Core-Level Binding Energies for this compound
Core LevelChemical EnvironmentExpected Binding Energy Range (eV)
C 1sAromatic (C-C, C-H)~284.5 - 285.0
C 1sMethoxy (C-O)~286.0 - 286.5
O 1sEther (C-O-C)~532.5 - 533.5

Ultraviolet Photoelectron Spectroscopy (UPS) for Electronic States and Work Function

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful surface-sensitive technique used to investigate the electronic structure of materials. By irradiating a sample with ultraviolet photons, valence electrons are ejected, and their kinetic energy is measured. This data provides crucial information about the valence band electronic states, molecular orbital energies, and the work function of the material's surface.

In the study of this compound (HMTP), UPS has been employed to characterize the electronic properties of thin films and monolayers, particularly at interfaces with conductive substrates like metals. Research on monolayer-thick blends of HMTP, acting as an electron donor, and an acceptor molecule on a silver (Ag(111)) surface has utilized valence and core level photoelectron spectroscopy to probe the electronic and structural properties. researchgate.net Such studies are fundamental to understanding charge-transfer interactions at interfaces.

A key parameter derived from UPS is the work function, which is the minimum energy required to remove an electron from the surface of a solid to a point in the vacuum immediately outside the surface. The work function can be determined by the secondary electron cutoff in the UPS spectrum. The deposition of molecular layers like HMTP onto a substrate can significantly alter the surface work function. For instance, the adsorption of related discotic molecules on gold (Au) has shown a direct correlation between molecular coverage and the change in work function. researchgate.net This change is attributed to the formation of an interface dipole. The hole injection barrier, which is the energy difference between the metal's Fermi level and the highest occupied molecular orbital (HOMO) of the organic layer, is another critical parameter for electronic device applications that can be determined using UPS. researchgate.net

Electrochemical and Spectroelectrochemical Methods

Electrochemical methods are pivotal for characterizing the redox properties of molecules like this compound, revealing information about their ability to accept or donate electrons.

Cyclic Voltammetry for Redox Characterization

Cyclic Voltammetry (CV) is a widely used electrochemical technique to investigate the oxidation and reduction processes of a substance. It involves scanning the potential of an electrode linearly with time and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information on the redox potentials and the stability of the oxidized and reduced species.

This compound (HMTP) is known to exhibit high reversibility in its electrochemical redox reactions. ossila.com This property is crucial for its potential application as a cathode material in batteries. ossila.com The electrochemical behavior of the triphenylene core can be further understood by comparing HMTP with its demethylated analogue, 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP). Studies on HHTP reveal three distinct, irreversible oxidation steps, indicating that the triphenylene system can access higher oxidation states. scholaris.ca The comparison with HMTP helps to clarify the contribution of the fused aromatic ring system to these redox properties, independent of the peripheral functional groups. scholaris.ca

UV-Vis Spectroelectrochemistry for Oxidation States

UV-Vis spectroelectrochemistry combines electrochemical methods with UV-Vis spectroscopy to provide real-time spectroscopic characterization of electrochemically generated species. This technique allows for the direct observation of changes in the electronic absorption spectrum as the oxidation state of the molecule is altered, providing insight into the nature of the redox products.

For the triphenylene system, this technique has been particularly insightful. In studies of the related compound HHTP, applying a fixed potential to induce oxidation results in significant spectral changes. scholaris.ca Specifically, the characteristic π-π* transition bands at wavelengths below 300 nm decrease, while a new, broad absorption band forms in the 400-500 nm region. scholaris.ca This new band is associated with the electronic transitions of the generated radical cation species. scholaris.ca The presence of a clear isosbestic point during the experiment indicates a clean conversion between the neutral species and a single, stable oxidized product in a single equilibrium process, even when the cyclic voltammetry suggests multiple, closely spaced oxidation events. scholaris.ca

Magnetic Resonance Spectroscopy

Magnetic resonance techniques are indispensable for the detailed characterization of molecular structure and the identification of paramagnetic species.

Electron Paramagnetic Resonance (EPR) for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as radicals. It provides information about the electronic environment of the unpaired electron through parameters like the g-factor and hyperfine coupling constants.

The triphenylene core is capable of stabilizing radical species upon oxidation. Research has shown that this compound (HMTP), when treated with an oxidizing agent like hydrogen peroxide, generates a stable radical species that can be detected by EPR. scholaris.ca This finding demonstrates that the fused aromatic ring system itself plays a crucial role in stabilizing the oxidized radical form. scholaris.ca The resulting EPR signal provides a characteristic signature for this radical species. scholaris.ca The analysis of the demethylated analogue HHTP further supports this, showing that it readily forms a stable tris-semiquinone monoradical upon oxidation or even upon aging in storage. scholaris.canih.gov

Table 1: EPR Data for Oxidized Triphenylene Species
CompoundConditiong-factorPeak-to-Peak Width (mT)Reference
This compound (HMTP)Treatment with H₂O₂2.004260.57 scholaris.ca

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Solvent Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For this compound, ¹H and ¹³C NMR spectroscopy are routinely used to confirm its identity and purity. Due to the molecule's high D₃h symmetry, its NMR spectra are characteristically simple. The ¹H NMR spectrum of the closely related 2,3,6,7,10,11-hexadecahexoxytriphenylene shows a characteristic singlet for the six equivalent aromatic protons on the triphenylene core, typically observed at a downfield chemical shift (e.g., ~8.2 ppm), which confirms the triphenylene structure. researchgate.net Similarly, the protons of the six methoxy groups on HMTP would give rise to a sharp singlet. The ¹³C NMR spectrum also reflects this symmetry, showing a limited number of signals corresponding to the unique carbon environments in the molecule. researchgate.net NMR data for HMTP is available in spectral databases, confirming its well-defined structure. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. For a complex molecule like HMTP, these spectra provide a detailed fingerprint, revealing information about the molecular structure, bonding, and the influence of the intermolecular environment.

Raman spectroscopy is a powerful non-destructive technique that measures the inelastic scattering of monochromatic light, providing information on the vibrational modes of a molecule. In the solid state, these vibrations are collective, forming lattice modes known as phonons. The study of these phonons is crucial for understanding the structural rigidity and dynamics of the crystalline lattice.

In the context of molecular crystals like this compound, low-frequency Raman scattering (typically below 200 cm⁻¹) can reveal information about external lattice phonons. These modes correspond to the collective motions (translations and rotations) of the molecules within the crystal unit cell and are highly sensitive to the crystal packing and intermolecular forces. The frequencies of these phonons are a direct measure of the restoring forces between molecules, thus providing insight into the rigidity of the crystal structure.

Furthermore, temperature-dependent Raman spectroscopy is particularly useful for studying triphenylene derivatives that exhibit liquid crystal phases. Changes in the Raman spectra, such as peak shifts, broadening, or the appearance of new modes, can signal phase transitions. As the material transitions from a crystalline solid to a more fluid columnar mesophase, changes in the low-frequency phonon modes reflect the loss of long-range positional order and alterations in intermolecular interactions. While specific phonon dispersion curves for HMTP are not extensively published, the technique remains a primary tool for assessing structural dynamics and phase behavior in this class of materials.

X-ray Crystallography and Diffraction

X-ray diffraction techniques are indispensable for determining the precise arrangement of atoms in a crystalline solid and for characterizing the long-range order in materials.

Single crystal X-ray diffraction (SC-XRD) provides the most definitive and high-resolution structural data for a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise coordinates of every atom in the unit cell, as well as bond lengths, bond angles, and other key structural parameters.

The crystal structure of this compound has been determined using this method. The analysis reveals the specific packing arrangement of the disc-shaped molecules in the solid state, which is crucial for understanding its physical properties and how it self-assembles. This detailed structural knowledge of the crystalline precursor is fundamental to interpreting the structures of the more complex liquid crystalline phases it may form.

Table 1: Crystallographic Data for this compound nih.gov
ParameterValue
CCDC Number147349
Empirical FormulaC₂₄H₂₄O₆
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.263(3)
b (Å)10.021(2)
c (Å)14.156(3)
β (°)114.28(3)
Volume (ų)1973.5(7)

While SC-XRD requires a suitable single crystal, powder X-ray diffraction (PXRD) is used to analyze a polycrystalline or powdered sample, providing information about the bulk material. The resulting diffractogram is a fingerprint of the crystalline phases present in the sample.

For materials like HMTP and its derivatives, PXRD is essential for several reasons. Firstly, it is used to confirm the phase purity of a synthesized batch, ensuring that the material consists of a single crystalline form. Secondly, it is a primary tool for identifying the structure of mesophases. In the columnar liquid crystal phases typically formed by triphenylene derivatives, PXRD patterns exhibit characteristic features: one or more sharp, low-angle reflections corresponding to the two-dimensional lattice of the columns (e.g., a hexagonal lattice), and a broad, diffuse halo at wider angles corresponding to the liquid-like disorder of the alkoxy side chains and the stacking of the molecular cores within the columns.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program.

Differential Scanning Calorimetry (DSC) is a fundamental technique for studying the thermal transitions of a material. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Phase transitions, such as melting (crystal to liquid) or mesophase transitions, are accompanied by a change in enthalpy, which is detected by the DSC as an endothermic (heat absorbing) or exothermic (heat releasing) peak.

For this compound and related discotic liquid crystals, DSC is the primary method for identifying the temperatures at which transitions between different phases occur. A typical DSC thermogram for a triphenylene derivative might show an endothermic peak for the transition from the crystalline (Cr) phase to a columnar (Col) mesophase, followed by another endotherm at a higher temperature for the transition from the columnar phase to the isotropic (Iso) liquid. researchgate.net Upon cooling, the corresponding exothermic peaks for the reverse transitions can be observed. The temperatures of these peaks define the stability range of the liquid crystal phase, while the area under the peaks is proportional to the enthalpy change (ΔH) of the transition, providing valuable thermodynamic information about the process.

Charge Transport Measurement Techniques

Time of Flight (TOF) Method for Carrier Mobility

The Time of Flight (TOF) method is a powerful experimental technique for directly determining the drift mobility of charge carriers (both electrons and holes) in semiconducting materials, including discotic liquid crystals like this compound. This technique measures the time it takes for a sheet of photogenerated charge carriers to traverse a sample of known thickness under the influence of an applied electric field.

The fundamental principle of the TOF measurement involves a sample of the material sandwiched between two electrodes, at least one of which is semi-transparent. A short pulse of light with energy sufficient to generate electron-hole pairs is directed onto the semi-transparent electrode. This light pulse creates a thin layer of charge carriers near this electrode. An external voltage is applied across the sample, creating an electric field that separates the electron-hole pairs and causes one type of carrier (either electrons or holes, depending on the polarity of the applied field) to drift across the sample towards the counter-electrode.

The motion of these drifting charges generates a transient photocurrent, which is measured as a function of time. In an ideal scenario with no trapping or dispersion, the photocurrent remains constant until the charge carriers reach the opposite electrode, at which point it drops to zero. The time taken for this transit is known as the transit time (). The drift mobility () of the charge carriers can then be calculated using the following equation:

where:

is the carrier mobility

is the thickness of the sample

is the applied voltage

is the transit time

In practice, the transient photocurrent pulse is often not perfectly square due to factors such as thermal diffusion, trapping and de-trapping of charge carriers, and spatial distribution of the initial charge generation. In such cases, the transit time is often determined from a break point in a double logarithmic plot of the photocurrent versus time.

While specific Time-of-Flight mobility data for this compound is not extensively documented in dedicated studies, significant research on structurally analogous hexa-alkoxy triphenylene derivatives provides valuable insights into its expected charge transport characteristics. Research on triphenylene derivatives with varying alkoxy chain lengths (such as butoxy, pentyloxy, and hexyloxy) has established that these materials exhibit high charge carrier mobilities in their discotic columnar mesophases.

For instance, studies on 2,3,6,7,10,11-hexapentyloxytriphenylene (H5T) have shown that both electron and hole mobilities are on the order of 10⁻³ cm² V⁻¹ s⁻¹ in the hexagonal columnar phase. aps.org It has been demonstrated that for these triphenylene derivatives, fast electron transport with mobilities comparable to hole mobilities is an intrinsic property of the well-ordered columnar structures. aps.org The charge carrier mobility in these materials is generally found to be independent of the electric field and temperature within the mesophase, which is characteristic of a well-ordered system with band-like transport or hopping in a narrow distribution of states.

The following table summarizes representative carrier mobility data for various hexa-alkoxy triphenylene derivatives, which can be considered indicative of the expected mobility for this compound.

CompoundPhaseTemperature (°C)Carrier TypeMobility (cm² V⁻¹ s⁻¹)
2,3,6,7,10,11-hexabutyloxytriphenylene (H4T)Columnar110Electron2 x 10⁻⁴
2,3,6,7,10,11-hexapentyloxytriphenylene (H5T)Hexagonal Columnar80Electron1 x 10⁻³
2,3,6,7,10,11-hexapentyloxytriphenylene (H5T)Hexagonal Columnar80Hole~1 x 10⁻³
2,3,6,7,10,11-hexahexyloxytriphenylene (H6T)Hexagonal Columnar80Electron3 x 10⁻²

The data indicates that the length of the alkoxy side chains can influence the charge carrier mobility, with longer chains in some cases leading to higher mobility due to improved molecular ordering within the columnar structures. Given that this compound has the shortest alkoxy chains in this series, its mobility is expected to be within the range of 10⁻⁴ to 10⁻³ cm² V⁻¹ s⁻¹, contingent on the specific phase and its degree of ordering.

Emerging Research Frontiers and Future Directions in 2,3,6,7,10,11 Hexamethoxytriphenylene Studies

Novel Derivatization Strategies for Enhanced Functionality

The functionalization of the HMTP core is a critical area of research aimed at tailoring its properties for specific applications. A primary strategy involves the demethylation of the six methoxy (B1213986) groups to yield 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP). beilstein-journals.orgossila.comdtu.dk This precursor opens up a vast landscape for introducing a wide array of functional groups.

One common approach is the alkylation of the hydroxyl groups in HHTP with various reactive halogen reagents. dtu.dk This has been successfully demonstrated to attach groups such as cyanomethyl, N,N-diethylcarbamoylmethyloxy, and ethoxycarbonylmethyloxy. dtu.dk These modifications can significantly alter the molecule's solubility, liquid crystalline behavior, and electronic properties. For instance, the introduction of long alkyl chains can enhance solubility in organic solvents and promote the formation of discotic liquid crystal phases, which are crucial for applications in organic electronics. smolecule.com

Further derivatization strategies that have been explored include nitration and thiolation. Nitration, for example, can be used to introduce nitro groups at specific positions on the triphenylene (B110318) core, which can serve as precursors for further functionalization or to modify the electronic properties of the molecule. smolecule.com Similarly, the conversion of hydroxyl groups to thiols opens up possibilities for coordination to metal surfaces or incorporation into metal-organic frameworks (MOFs). smolecule.com

Table 1: Examples of Derivatization Strategies for HMTP

Precursor Reagent/Method Resulting Derivative Potential Enhanced Functionality
HMTP Boron tribromide (BBr₃) 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP) Precursor for further functionalization smolecule.com
HHTP Reactive halogen reagents 2,3,6,7,10,11-Hexakis(cyanomethyl)triphenylene Modified electronic properties dtu.dk
HHTP Reactive halogen reagents 2,3,6,7,10,11-Hexakis(N,N-diethylcarbamoylmethyloxy)triphenylene Altered solubility and self-assembly dtu.dk
HHTP Reactive halogen reagents 2,3,6,7,10,11-Hexakis(ethoxycarbonylmethyloxy)triphenylene Tunable liquid crystalline properties dtu.dk
HMTP Nitrating agents Trinitro derivatives Energetic materials, precursors for other functionalities smolecule.com
HHTP Thiolation agents Hexathiol derivatives Coordination to metal surfaces, formation of MOFs smolecule.com

Integration into Hybrid Organic-Inorganic Systems

The integration of HMTP and its derivatives into hybrid organic-inorganic systems is a promising avenue for creating novel materials with synergistic properties. These hybrid systems combine the desirable characteristics of both organic components (e.g., processability, tunability) and inorganic materials (e.g., stability, high charge carrier mobility).

Furthermore, the self-assembly of HMTP derivatives on inorganic substrates is being explored for the development of ordered thin films. For instance, the adsorption of HMTP on graphene/Ni(111) surfaces has been shown to form commensurate hexagonal layers through hydrogen bonding, with weak interactions with the substrate. smolecule.com This controlled self-assembly is a key step towards the bottom-up fabrication of molecular electronic devices.

Advanced Materials for Energy Storage and Conversion

The electrochemical properties of HMTP and its derivatives make them promising candidates for advanced energy storage and conversion applications. The reversible redox behavior of the triphenylene core is central to its function in these systems. ossila.com

In the realm of batteries, HMTP has been investigated as a cathode material in lithium-ion batteries. ossila.com Its high reversibility in electrochemical redox reactions allows for stable charge and discharge cycles. A battery cell incorporating 40 wt% of HMTP has demonstrated the ability to deliver its full specific capacity at current densities up to 3 C. ossila.com

Beyond batteries, derivatives of HMTP are being explored in the context of supercapacitors and battery-supercapacitor hybrid devices. rsc.orgaudiophonics.frmdpi.comnih.govhycapenergy.com The ability to introduce redox-active functional groups onto the HMTP core can enhance the pseudocapacitive charge storage, thereby increasing the energy density of the device. Additionally, the formation of porous, high-surface-area materials from HMTP derivatives, such as covalent organic frameworks (COFs) and other hydrogen-bonded frameworks, is a key strategy for maximizing the electrode-electrolyte interface and improving ion transport, which is critical for high-performance supercapacitors. smolecule.com

Development of Next-Generation Molecular Electronic Devices

The field of molecular electronics aims to use single molecules or small ensembles of molecules as the active components in electronic circuits. usp.brresearchgate.netacs.orgnih.govcolumbia.eduillinois.edunih.gov The well-defined structure, predictable electronic properties, and potential for self-assembly make molecules like HMTP attractive building blocks for such devices.

The planar, π-conjugated structure of HMTP facilitates electron delocalization, which is essential for charge transport through a single-molecule junction. smolecule.com The ability to chemically modify the periphery of the HMTP molecule allows for the tuning of its electronic energy levels (HOMO and LUMO) to match the Fermi levels of the electrodes, a critical factor in controlling the conductance of a single-molecule device. nih.gov

Current research in this area is focused on the fundamental understanding of charge transport through single HMTP molecules and their derivatives. Techniques such as scanning tunneling microscopy break-junction (STM-BJ) are employed to measure the conductance of single-molecule junctions. Future developments will likely involve the design and synthesis of more complex HMTP-based molecular wires and switches, where the conductance state can be controlled by external stimuli such as light or an electric field.

Exploration of Quantum Information Science Applications

While still a nascent area of research for this specific compound, the exploration of molecules like HMTP for applications in quantum information science represents a forward-looking frontier. The potential to harness the quantum mechanical properties of single molecules, such as their spin states, for quantum computing and quantum sensing is a major driver of this research.

The key to a molecule's potential in quantum information science often lies in its ability to host stable, long-lived quantum states that can be initialized, manipulated, and read out. For a molecule like HMTP, this could involve the introduction of paramagnetic centers through derivatization, creating a molecular spin qubit. The triphenylene core could provide a stable and relatively isolated environment for the spin, protecting it from decoherence.

While direct applications of HMTP in quantum information science have yet to be extensively demonstrated, the fundamental studies of its electronic structure and the development of synthetic methodologies for its precise functionalization are laying the groundwork for future explorations in this exciting and rapidly developing field.

Green Chemistry Approaches in HMTP Synthesis

The traditional synthesis of HMTP often involves the oxidative trimerization of 1,2-dimethoxybenzene (B1683551) (veratrole) using reagents such as iron(III) chloride. smolecule.comgoogle.comgoogle.com While effective, these methods can have environmental drawbacks, including the use of stoichiometric amounts of metal oxidants and potentially harsh reaction conditions.

In response to the growing need for more sustainable chemical processes, green chemistry approaches to HMTP synthesis are being actively investigated. A particularly promising alternative is the use of electrochemical methods. beilstein-journals.orgresearchgate.netnih.gov Anodic oxidation of catechol derivatives can achieve the desired trimerization without the need for chemical oxidants, thereby reducing waste. beilstein-journals.org

Table 2: Comparison of Synthetic Approaches for HMTP and its Precursors

Method Oxidizing Agent/Process Solvent Key Advantages Key Disadvantages
Traditional Chemical Synthesis Iron(III) chloride Dichloromethane (B109758) Established method Use of stoichiometric metal oxidants, potentially harsh conditions smolecule.comgoogle.com
Electrochemical Synthesis Anodic oxidation Acetonitrile Avoids chemical oxidants, potential for higher purity Use of toxic and expensive solvent beilstein-journals.orgresearchgate.net
Green Electrochemical Synthesis Anodic oxidation Propylene (B89431) carbonate Environmentally benign solvent, reduced cost, simplified purification May require optimization for large-scale production beilstein-journals.orgresearchgate.net

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